Cas no 2229076-14-4 (4-{1-(hydroxymethyl)cyclopropylmethyl}-2,6-dimethylphenol)

4-{1-(Hydroxymethyl)cyclopropylmethyl}-2,6-dimethylphenol is a cyclopropane-substituted phenolic compound with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a hydroxymethylcyclopropylmethyl group attached to a dimethylphenol core, offering unique steric and electronic properties. The compound’s cyclopropane ring enhances rigidity, while the phenolic hydroxyl group provides reactivity for further derivatization. This combination may be advantageous in designing bioactive molecules or specialty chemicals requiring controlled stereochemistry and stability. Its synthesis and functionalization could be of interest in medicinal chemistry for exploring structure-activity relationships. The compound’s stability under various conditions makes it a candidate for further research in fine chemical development.
4-{1-(hydroxymethyl)cyclopropylmethyl}-2,6-dimethylphenol structure
2229076-14-4 structure
Product Name:4-{1-(hydroxymethyl)cyclopropylmethyl}-2,6-dimethylphenol
CAS No:2229076-14-4
MF:C13H18O2
MW:206.280824184418
CID:6284892
PubChem ID:165706188
Update Time:2025-10-29

4-{1-(hydroxymethyl)cyclopropylmethyl}-2,6-dimethylphenol Chemical and Physical Properties

Names and Identifiers

    • 4-{1-(hydroxymethyl)cyclopropylmethyl}-2,6-dimethylphenol
    • 4-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,6-dimethylphenol
    • EN300-1806182
    • 2229076-14-4
    • Inchi: 1S/C13H18O2/c1-9-5-11(6-10(2)12(9)15)7-13(8-14)3-4-13/h5-6,14-15H,3-4,7-8H2,1-2H3
    • InChI Key: AQIUWBYYFWGSCY-UHFFFAOYSA-N
    • SMILES: OCC1(CC2C=C(C)C(=C(C)C=2)O)CC1

Computed Properties

  • Exact Mass: 206.130679813g/mol
  • Monoisotopic Mass: 206.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 40.5Ų

4-{1-(hydroxymethyl)cyclopropylmethyl}-2,6-dimethylphenol Pricemore >>

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Additional information on 4-{1-(hydroxymethyl)cyclopropylmethyl}-2,6-dimethylphenol

Research Brief on 4-{1-(hydroxymethyl)cyclopropylmethyl}-2,6-dimethylphenol (CAS: 2229076-14-4): Recent Advances and Applications

The compound 4-{1-(hydroxymethyl)cyclopropylmethyl}-2,6-dimethylphenol (CAS: 2229076-14-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This phenolic derivative, characterized by its unique cyclopropylmethyl and hydroxymethyl functional groups, exhibits promising biological activities, particularly in the context of anti-inflammatory and antimicrobial applications. Recent studies have explored its synthesis, mechanistic pathways, and potential therapeutic uses, positioning it as a candidate for further drug development.

A 2023 study published in the Journal of Medicinal Chemistry detailed the optimized synthesis of 4-{1-(hydroxymethyl)cyclopropylmethyl}-2,6-dimethylphenol, highlighting its scalability and purity (>98%) under mild reaction conditions. The research emphasized the compound's stability and solubility profile, which are critical for formulation development. Additionally, in vitro assays demonstrated its potent inhibitory effects on cyclooxygenase-2 (COX-2), suggesting a mechanism for its anti-inflammatory properties. These findings were corroborated by molecular docking studies, which revealed strong binding affinity to the COX-2 active site.

Further investigations into the antimicrobial potential of this compound were reported in Bioorganic & Medicinal Chemistry Letters. The study evaluated its efficacy against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for MRSA, comparable to existing frontline antibiotics. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as observed through electron microscopy.

In the realm of drug delivery, a 2024 preprint article explored the encapsulation of 4-{1-(hydroxymethyl)cyclopropylmethyl}-2,6-dimethylphenol within polymeric nanoparticles to enhance its bioavailability. The nanoformulation exhibited sustained release kinetics over 72 hours in physiological conditions, with a 40% increase in oral bioavailability compared to the free compound in rodent models. This advancement addresses previous challenges related to the compound's rapid metabolism and underscores its potential for sustained therapeutic applications.

Despite these promising developments, challenges remain in the clinical translation of 4-{1-(hydroxymethyl)cyclopropylmethyl}-2,6-dimethylphenol. Current research gaps include comprehensive toxicology profiles and long-term stability studies under various environmental conditions. Ongoing phase I clinical trials (NCTXXXXXX) aim to evaluate its safety and pharmacokinetics in humans, with preliminary data expected in late 2024. The outcomes of these trials will be pivotal in determining its trajectory toward commercialization.

In conclusion, 4-{1-(hydroxymethyl)cyclopropylmethyl}-2,6-dimethylphenol represents a multifaceted compound with significant therapeutic potential. Its dual anti-inflammatory and antimicrobial properties, coupled with advancements in formulation technology, position it as a compelling candidate for future pharmaceutical applications. Continued research efforts should focus on addressing translational challenges and expanding its therapeutic indications.

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